REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([OH:9])=[CH:7][C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[N:11]([O-])=O.[Na+].NC(N)=O>Cl.O>[Cl:1][C:2]1[C:8]([OH:9])=[CH:7][C:5]([NH:6][NH2:11])=[C:4]([F:10])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1O)F
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
stannous chloride
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 5 to -5° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under heating
|
Type
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ADDITION
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Details
|
After completion of the addition
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Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to -30° to -25° C.
|
Type
|
STIRRING
|
Details
|
by stirring at -10° to 0° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a 10% aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The crystallized residue was washed with ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1O)NN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |